4-Hydrazinopiperidine hydrochloride

Overview

Description

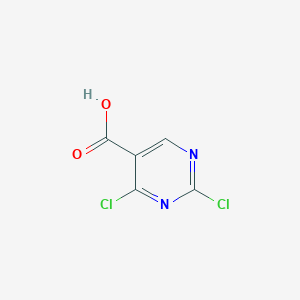

4-Hydrazinopiperidine hydrochloride, also known as HPPH, is a water-soluble white to off-white crystalline powder. It has a molecular formula of C5H14ClN3 . It is an intermediate in the synthesis of piperidine derivatives and is commonly used as a reagent in organic synthesis.

Synthesis Analysis

The synthesis of piperidine derivatives, including 4-Hydrazinopiperidine, involves several methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Piperidone analogs that are synthesized have been bio-assayed for their varied activity .Molecular Structure Analysis

The molecular structure of 4-Hydrazinopiperidine hydrochloride is represented by the linear formula C5H14ClN3 . The compound is a member of the piperidines, a class of organic compounds containing a piperidine ring, a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

A novel class of N-substituted 4-hydrazino piperidine derivatives were designed, synthesized, and evaluated for DPP IV inhibition . The SAR studies on the N-substituted piperidine led to the discovery of a potent DPP IV inhibitor .Physical And Chemical Properties Analysis

4-Hydrazinopiperidine hydrochloride is a water-soluble white to off-white crystalline powder. It has a molecular formula of C5H14ClN3 .Scientific Research Applications

Medicinal Chemistry: Synthesis of Therapeutic Agents

4-Hydrazinopiperidine hydrochloride plays a crucial role in the synthesis of various therapeutic agents. Its derivatives are known to exhibit a range of biological activities, including antihypertensive , antiulcer , and antimicrobial effects . The compound serves as a key intermediate in the development of drugs targeting a variety of diseases.

Synthetic Chemistry: Building Block for Heterocyclic Compounds

In synthetic chemistry, 4-Hydrazinopiperidine hydrochloride is utilized as a building block for creating complex heterocyclic compounds. These structures form the backbone of many pharmaceuticals and are essential for the discovery of new drugs .

Bio-Organic Chemistry: C-H Functionalization

The compound is instrumental in the C-H functionalization of pyridines, which is a sustainable approach in organic synthesis. This method is pivotal for modifying the structure of pyridine to enhance its reactivity and introduce new functional groups .

Pharmacological Research: Drug Design

4-Hydrazinopiperidine hydrochloride is involved in the design of drugs due to its presence in piperidine derivatives, which are found in more than twenty classes of pharmaceuticals. These derivatives are significant for the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Therapeutic Applications: Antiviral and Anticancer Properties

Research has shown that piperidine derivatives, including those derived from 4-Hydrazinopiperidine hydrochloride, have potential as antiviral and anticancer agents. They have been utilized in various therapeutic applications, demonstrating their versatility in treating diseases .

Industrial Applications: Chemical Manufacturing

4-Hydrazinopiperidine hydrochloride is also recognized for its industrial applications, particularly in chemical manufacturing. It is a valuable chemical in the production of various compounds due to its reactivity and stability.

Mechanism of Action

Target of Action

Hydrazinopyridines, a related class of compounds, have been actively investigated as precursors in the synthesis of products having biological activity . The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures, which are of interest, in particular, as effective chemical pharmaceutical products and pesticides .

Mode of Action

It’s worth noting that the hydrazine group in related compounds is highly reactive, allowing for interactions with various targets .

Biochemical Pathways

Hydrazinopyridines and their derivatives have been recommended as herbicides, plant growth regulators, and fungicides , suggesting that they may interact with biochemical pathways related to these processes.

Result of Action

Products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity .

Safety and Hazards

Future Directions

Research on piperidine derivatives, including 4-Hydrazinopiperidine, has shown potential in various therapeutic applications . A novel class of N-substituted 4-hydrazino piperidine derivatives were designed, synthesized, and evaluated for DPP IV inhibition, showing potential for future research and development .

properties

IUPAC Name |

piperidin-4-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.ClH/c6-8-5-1-3-7-4-2-5;/h5,7-8H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSVKVNFGDSMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641064 | |

| Record name | 4-Hydrazinylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazinopiperidine hydrochloride | |

CAS RN |

952201-01-3 | |

| Record name | 4-Hydrazinylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B1323494.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1323496.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1323497.png)